Dcg-IV
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DCG-IV can be synthesized through a multi-step process involving the cyclopropanation of a suitable precursor followed by functional group modifications. The synthesis typically involves the use of reagents such as diethyl malonate, ethyl diazoacetate, and various catalysts to achieve the desired cyclopropane ring structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions, purification steps, and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DCG-IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
DCG-IV has a wide range of scientific research applications, including:
Neuroprotection: It has shown potential in protecting neurons from excitotoxic damage, making it a candidate for studying neurodegenerative diseases.
Anticonvulsant: This compound has demonstrated anticonvulsant properties, useful in epilepsy research.
Parkinson’s Disease: The compound has shown anti-Parkinsonian effects, providing insights into potential treatments for the disease.
Memory Impairment Studies: Due to its effect on memory formation, this compound is used in research related to cognitive functions and memory disorders.
Mechanism of Action
DCG-IV exerts its effects by acting as an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3) . These receptors are involved in modulating neurotransmitter release and synaptic transmission. By binding to these receptors, this compound inhibits the release of excitatory neurotransmitters like glutamate, thereby exerting neuroprotective and anticonvulsant effects . The compound also interacts with pathways involved in memory formation and motor control .
Comparison with Similar Compounds
DCG-IV is often compared with other metabotropic glutamate receptor agonists and antagonists, such as:
L-CCG-I: A general mGlu receptor agonist that activates all cloned receptors.
γ-carboxy-L-glutamate: A compound with similar structural features but different receptor selectivity.
(2R,4R)-APDC: A highly selective group II mGluR2/3 agonist.
This compound is unique in its high selectivity for group II mGlu receptors and its potent neuroprotective and anticonvulsant effects .
Properties
IUPAC Name |
3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATPZHBYOVDBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147782-19-2 |
Source
|
Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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